molecular formula C20H14N2O3S B2998853 N-(2-(thiophene-2-carboxamido)phenyl)benzofuran-2-carboxamide CAS No. 1207057-73-5

N-(2-(thiophene-2-carboxamido)phenyl)benzofuran-2-carboxamide

Cat. No.: B2998853
CAS No.: 1207057-73-5
M. Wt: 362.4
InChI Key: JXHZZBGCFBNXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Thiophene-2-carboxamido)phenyl)benzofuran-2-carboxamide is a synthetic chemical compound designed for research purposes, particularly in the field of neurodegenerative diseases. This molecule incorporates two prominent pharmacophores—a benzofuran-2-carboxamide and a thiophene-2-carboxamide—linked through a phenyl bridge. Compounds based on the benzofuran-2-carboxamide scaffold have been identified as potent modulators of amyloid-beta (Aβ42) aggregation, a key pathological process in Alzheimer's disease . Depending on their specific substituents, such molecules can act as either inhibitors or promoters of Aβ42 fibrillogenesis, making them valuable chemical tools for investigating the mechanisms of protein misfolding and aggregation . Research on closely related analogs has demonstrated their ability to bind to Aβ42 species and redirect the aggregation pathway towards less toxic forms, ultimately mitigating neurotoxicity in neuronal cell cultures . This product is intended for laboratory research use only and is not for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c23-19(17-12-13-6-1-4-9-16(13)25-17)21-14-7-2-3-8-15(14)22-20(24)18-10-5-11-26-18/h1-12H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHZZBGCFBNXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(thiophene-2-carboxamido)phenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in neurodegenerative diseases such as Alzheimer's. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a thiophene ring, a benzofuran moiety, and an amide linkage. The synthesis typically involves multiple steps, including the formation of thiophene-2-carboxylic acid, amidation to produce thiophene-2-carboxamide, and subsequent coupling with benzofuran-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

This compound exhibits its biological effects primarily through enzyme inhibition. It has been shown to interact with specific proteins involved in critical signaling pathways, such as the MAPK/ERK pathway, which is pivotal in cell proliferation and survival . Additionally, it has potential applications in modulating amyloid-beta (Aβ) aggregation, a key factor in Alzheimer's disease pathology.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes, particularly kinases and proteases. For example, it has been investigated for its ability to inhibit Aβ42 aggregation, with studies showing significant concentration-dependent inhibition .

2. Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation .

3. Neuroprotection

In cellular models, this compound has shown neuroprotective effects against Aβ42-induced cytotoxicity. Compounds similar to this have been reported to rescue neuronal cells from Aβ-mediated toxicity .

4. Anticancer Activity

There is emerging evidence supporting the anticancer properties of this compound. It may influence cancer cell proliferation through its action on specific signaling pathways related to tumor growth .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Aβ Aggregation Modulation : A study on benzofuran and benzothiophene derivatives highlighted their ability to either inhibit or promote Aβ42 fibrillogenesis depending on their substituents. This underscores the importance of structural variations in determining biological activity .
  • Neuroprotective Effects : Research involving mouse hippocampal HT22 neuronal cells demonstrated that certain derivatives could significantly protect against Aβ42-induced cytotoxicity, reinforcing the potential of these compounds in treating neurodegenerative diseases .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundInhibits Aβ aggregation; Anti-inflammatory; NeuroprotectiveEnzyme inhibition; Modulation of signaling pathways
Benzofuran derivativesVariable effects on Aβ aggregationStructural dependence on substituents
Benzothiophene derivativesSimilar modulation of Aβ aggregationStructural dependence on substituents

Scientific Research Applications

N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry It serves as a building block in synthesizing complex molecules, particularly in heterocyclic chemistry.
  • Biology It is investigated for its potential as an enzyme inhibitor, especially targeting kinases and proteases.
  • Medicine It is explored for its anti-inflammatory, anticancer, and antimicrobial properties. Studies also explore N‐phenylbenzofuran‐2‐carboxamide and N‐phenylbenzo[ b]thiophene‐2‐carboxamide derivatives as amyloid-beta aggregation modulators . These compounds can modulate Aβ42 aggregation kinetics, either preventing or promoting fibrillogenesis, depending on the substituents at the phenyl ring . For instance, a methoxyphenol moiety inhibits, while a 4‐methoxyphenyl moiety promotes Aβ42 fibrillogenesis .
  • Industry It is utilized in developing organic semiconductors and materials for electronic devices because of its stable aromatic structure.

Mechanism of Action

The compound interacts with specific molecular targets:

  • Enzyme Inhibition It binds to the active sites of enzymes, inhibiting their activity, which is relevant for kinases and proteases involved in cancer and inflammatory pathways.
  • Pathways It affects signaling pathways like the MAPK/ERK pathway, crucial in cell proliferation and survival.

Industrial Production

Industrial production involves optimizing synthetic routes to maximize yield and purity, scaling up reactions, using continuous flow reactors, and employing automated systems for precise control of reaction conditions.

Benzofuran-2-Carboxamides as Aβ42 Modulators

N‐phenylbenzofuran‐2‐carboxamide and N‐phenylbenzo[ b]thiophene‐2‐carboxamide derivatives can modulate Aβ42 aggregation . Some derivatives inhibit Aβ42 aggregation, while others accelerate Aβ42 fibrillogenesis . These modulators can rescue mouse hippocampal HT22 neuronal cells from Aβ42 mediated cytotoxicity .

N‐phenylbenzofuran‐2‐carboxamide derivatives exhibit disaggregation activity and can modulate amyloid fibrillogenesis . The presence of a methoxyphenol moiety provides inhibition, and a 4‐methoxyphenyl moiety promotes Aβ42 fibrillogenesis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Relevance Reference
N-(2-(Thiophene-2-carboxamido)phenyl)benzofuran-2-carboxamide C₂₀H₁₅N₂O₃S 363.41 (calculated) Thiophene carboxamido, benzofuran core G-quadruplex targeting (hypothesized)
N-(2-Ethylphenyl)-1-benzofuran-2-carboxamide C₁₇H₁₅NO₂ 265.31 Ethyl group on phenyl ring N/A (structural analog)
N-(2-Nitrophenyl)furan-2-carboxamide C₁₁H₈N₂O₄ 240.19 Nitro group on phenyl ring Planarity disruption via intramolecular H-bonds
N-(2-Methoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide C₂₂H₁₈N₂O₄S 406.50 Methoxy group, thiophene acetamido N/A (structural analog)
5-(5-Bromofuran-2-carboxamido)-N-(2-(piperidin-1-yl)ethyl)benzofuran-2-carboxamide C₂₁H₂₂BrN₃O₄ 460.32 Bromo-furan, piperidine tail Anticancer activity (in vitro)
3-(2-Iodobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide C₂₃H₁₄F₃IN₂O₄ 566.30 Iodo, trifluoromethoxy groups N/A (electronic effects study)

Key Comparative Insights

Electronic and Steric Effects

  • Nitro vs. Thiophene Substituents: The nitro group in N-(2-nitrophenyl)furan-2-carboxamide introduces strong electron-withdrawing effects, reducing planarity due to intramolecular N–H⋯O interactions .
  • Ethyl vs. Methoxy Groups : The ethyl group in N-(2-ethylphenyl)-1-benzofuran-2-carboxamide increases lipophilicity, while the methoxy group in N-(2-methoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide offers moderate polarity, influencing solubility and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.